molecular formula C20H17N5O3 B12167719 4-hydroxy-7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]quinoline-3-carboxamide

4-hydroxy-7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]quinoline-3-carboxamide

Cat. No.: B12167719
M. Wt: 375.4 g/mol
InChI Key: OQKJMWJPHPTGHO-UHFFFAOYSA-N
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Description

4-hydroxy-7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]quinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]quinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents.

    Attachment of the Triazole Moiety:

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the quinoline derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and

Properties

Molecular Formula

C20H17N5O3

Molecular Weight

375.4 g/mol

IUPAC Name

7-methoxy-4-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-quinoline-3-carboxamide

InChI

InChI=1S/C20H17N5O3/c1-28-15-6-7-16-18(8-15)22-9-17(19(16)26)20(27)24-14-4-2-13(3-5-14)10-25-12-21-11-23-25/h2-9,11-12H,10H2,1H3,(H,22,26)(H,24,27)

InChI Key

OQKJMWJPHPTGHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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